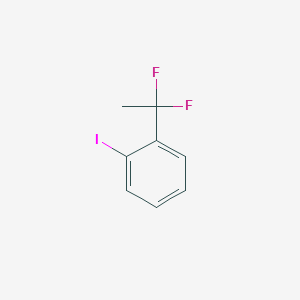
1-(1,1-Difluoroethyl)-2-iodobenzene
Overview
Description
1-(1,1-Difluoroethyl)-2-iodobenzene is an organic compound that features a benzene ring substituted with an iodine atom and a 1,1-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Difluoroethyl)-2-iodobenzene typically involves the introduction of the 1,1-difluoroethyl group onto a benzene ring that already contains an iodine substituent. One common method involves the use of 1,1-difluoroethyl chloride (CH3CF2Cl) as a difluoroalkylating reagent. This reaction is often catalyzed by nickel and involves arylboronic acids as substrates .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The availability of 1,1-difluoroethyl chloride as a cheap and abundant industrial raw material makes this process economically viable .
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Difluoroethyl)-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nickel Catalysts: Used in difluoroalkylation reactions.
Arylboronic Acids: Common substrates for coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substituted Benzenes: Depending on the substituent introduced.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
1-(1,1-Difluoroethyl)-2-iodobenzene has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals.
Materials Science: It can be used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: The compound can serve as a probe in biological studies to investigate the effects of fluorinated groups on biological systems.
Mechanism of Action
The mechanism of action of 1-(1,1-Difluoroethyl)-2-iodobenzene depends on its specific application. . This modification can impact the molecule’s interaction with biological targets, such as enzymes and receptors, thereby influencing its pharmacological activity.
Comparison with Similar Compounds
1-(1,1-Difluoroethyl)-2-fluorobenzene: Similar structure but with a fluorine atom instead of iodine.
1-(1,1-Difluoroethyl)-2-chlorobenzene: Similar structure but with a chlorine atom instead of iodine.
1-(1,1-Difluoroethyl)-2-bromobenzene: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 1-(1,1-Difluoroethyl)-2-iodobenzene is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The iodine atom’s larger size and lower electronegativity compared to fluorine, chlorine, and bromine can influence the compound’s reactivity and the types of reactions it undergoes .
Properties
IUPAC Name |
1-(1,1-difluoroethyl)-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2I/c1-8(9,10)6-4-2-3-5-7(6)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBBWSYTHOVNFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1I)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine-3-carboxylate](/img/structure/B1393244.png)
![N1-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N3,N3-dimethylpropane-1,3-diamine](/img/structure/B1393247.png)
![1-[6-(Trifluoromethoxy)-1,3-benzothiazol-2-yl]azetidine-3-carboxylic acid](/img/structure/B1393249.png)
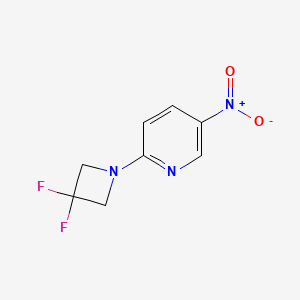
![3-(4-fluoro-2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1393251.png)

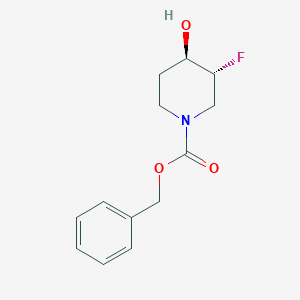
![3-ethyl 6-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B1393258.png)
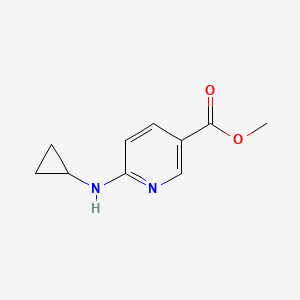
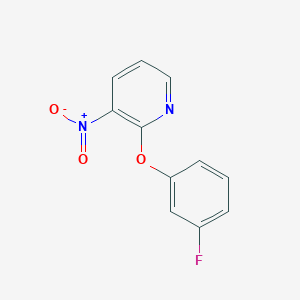
![2-Methyl-2,8-diazaspiro[4.5]decane](/img/structure/B1393262.png)
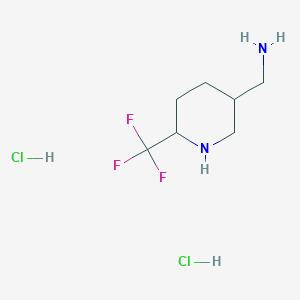
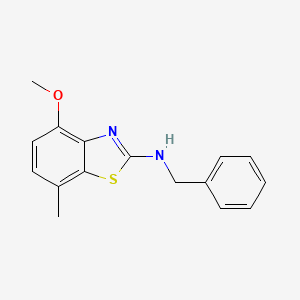
![1-{1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one](/img/structure/B1393267.png)
